

4-(4-Fluorophenoxy)benzylamine hydrochloride

key structural features

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Compound of Interest

| | |
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| Compound Name: | 4-(4-Fluorophenoxy)benzylamine hydrochloride |
| CAS No.: | 568565-86-6 |
| Cat. No.: | B1279294 |

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An In-depth Technical Guide to the Core Structural Features of **4-(4-Fluorophenoxy)benzylamine Hydrochloride**

Introduction

4-(4-Fluorophenoxy)benzylamine hydrochloride is a diaryl ether derivative that serves as a crucial building block in modern medicinal chemistry. Its structure is deceptively simple, yet it combines several key features that impart desirable physicochemical and pharmacological properties, making it a valuable scaffold for the development of novel therapeutic agents. This guide provides an in-depth analysis of its core structural attributes, exploring the interplay between its electronic profile, three-dimensional conformation, and the functional implications for drug design and development. We will deconstruct the molecule into its primary components—the 4-fluorophenoxy group, the flexible ether linkage, and the benzylammonium cation—to understand how each contributes to its overall character and utility in targeting complex biological systems. This molecule is frequently utilized in the synthesis of compounds for oncology and neurology research.^{[1][2]}

Core Structural Component Analysis

The molecule's architecture can be dissected into three fundamental components whose interplay defines its chemical identity and potential for biological interaction.

The Diaryl Ether Core

The diaryl ether framework is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds, including antitumor and antibacterial agents.[3][4][5] This core structure dictates the relative orientation of the two aromatic rings, a critical parameter for molecular recognition by biological targets.

- The 4-Fluorophenoxy Moiety: This group is a significant modulator of the molecule's electronic and metabolic properties.
 - Fluorine Atom: The para-substitution of fluorine is a strategic design choice. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I effect).[6] However, due to its lone pairs, it also engages in a resonance-donating effect (+M effect) with the phenyl ring.[7] While the inductive effect generally deactivates the ring, the resonance effect directs the electron density to the ortho and para positions.[7] This electronic tug-of-war influences the charge distribution across the entire molecule. Crucially, the fluorine atom often enhances metabolic stability by blocking the para-position, a common site for oxidative metabolism by cytochrome P450 enzymes.[8]
 - Phenoxy Group: The oxygen atom of the ether linkage also possesses lone pairs that it can donate into the phenyl ring via resonance, acting as an activating, ortho/para-directing group.[7][9]
- The Benzylamine Moiety: This is the primary site for salt formation and a key vector for functionalization.
 - Benzyl Group: The methylene (-CH₂-) bridge provides a degree of separation and flexibility between the aromatic ring and the amine, preventing direct electronic conjugation of the amine's lone pair with the ring.
 - Primary Amine (-NH₂): As a basic functional group, the amine is protonated in the presence of hydrochloric acid to form the ammonium salt (-NH₃⁺). This transformation is

fundamental to the compound's utility, as the resulting ionic character dramatically increases its aqueous solubility and often yields a stable, crystalline solid, which is highly advantageous for handling, purification, and formulation.[1][10]

The Ether Linkage (C-O-C): Conformational Flexibility

Unlike more rigid linkers (e.g., a direct biphenyl bond), the diaryl ether linkage provides significant conformational flexibility. The molecule does not exist as a flat, planar structure. Instead, the two phenyl rings are twisted relative to each other. The conformation is defined by two key torsion angles around the C-O bonds.[11] This non-planar, "twisted" conformation is a hallmark of diphenyl ethers and is crucial for fitting into the three-dimensional binding pockets of proteins and enzymes.[11][12] The ability to adopt various low-energy conformations allows for an "induced fit" to a biological target, a key principle in molecular recognition.[13][14]

Figure 1: Torsion angles (ϕ_1 , ϕ_2) define the non-planar conformation.

Implications for Drug Development

The combination of these structural features translates into tangible benefits and considerations for researchers in drug discovery.

The Benzylammonium Cation: Enhancing Pharmaceutical Properties

The primary amine of benzylamine is basic and readily reacts with acids like HCl to form a salt. [15][16] This has several critical implications:

- **Solubility:** The hydrochloride salt is significantly more soluble in aqueous media than its freebase form, which is essential for in vitro biological assays and for developing formulations for in vivo administration.[10][17]
- **Stability and Handling:** The salt is typically a white crystalline solid, which is more stable and easier to handle and purify than the often-liquid or low-melting-point freebase.[10][18]
- **Physiological State:** At physiological pH (~7.4), the amine group (with a typical pKa around 9-10) will be predominantly in its protonated, cationic form. This positive charge can be critical

for forming strong ionic interactions or hydrogen bonds with negatively charged residues (e.g., aspartate, glutamate) in a target's binding site.

Structure-Activity Relationship (SAR) Context

The 4-(4-Fluorophenoxy)benzylamine scaffold is a component of molecules investigated for various therapeutic targets. For instance, the diaryl ether motif is central to compounds designed as inhibitors of bacterial enoyl-acyl carrier protein reductase (FabV) and as potential antitumor agents.[3][4] The structural features discussed provide a rationale for its utility:

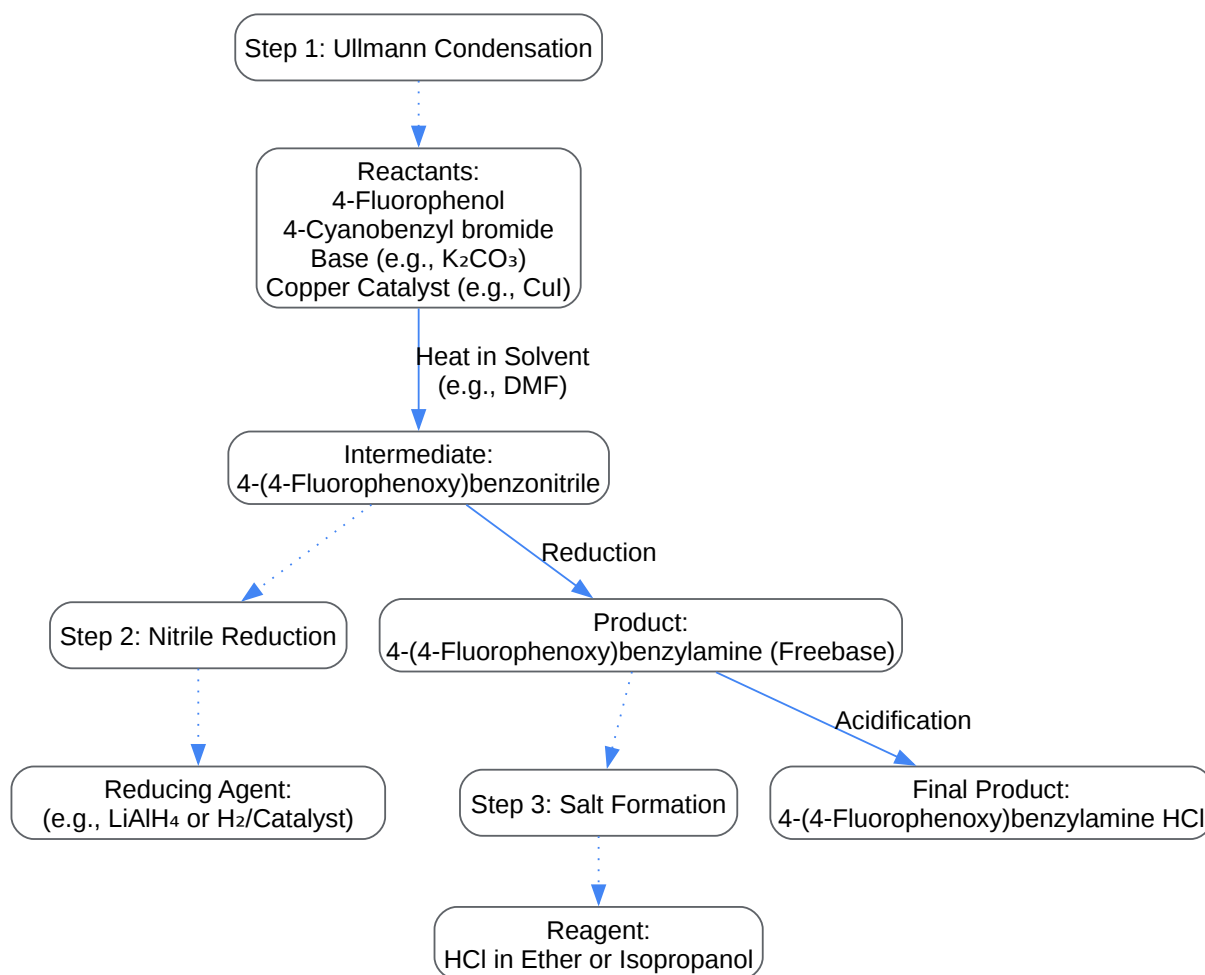
- The diaryl ether core correctly positions the two aromatic rings to span a binding pocket.
- The fluorine atom can enhance binding affinity through specific interactions (e.g., hydrogen bonding with backbone amides) and improve the metabolic profile.
- The benzylamine tail provides a vector for introducing further chemical diversity and can act as a key anchoring point within a receptor through its cationic charge.

Experimental Protocols & Data

A self-validating system requires robust methods for synthesis and characterization to ensure the identity and purity of the material.

Generalized Synthesis Protocol: Ullmann Condensation & Reduction

A common and reliable method to synthesize this compound involves a two-step process: an Ullmann condensation to form the diaryl ether, followed by the reduction of a nitrile to the primary amine.



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Figure 2: Generalized workflow for the synthesis of the target compound.

Methodology:

- **Ether Formation:** To a solution of 4-fluorophenol and a suitable base (e.g., potassium carbonate) in a high-boiling polar aprotic solvent like DMF, add 4-cyanobenzyl bromide and a copper (I) iodide catalyst. Heat the mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).
- **Work-up and Isolation:** After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product via column chromatography to yield 4-(4-fluorophenoxy)benzotrile.
- **Amine Formation:** Carefully add the purified nitrile to a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH_4), in an anhydrous solvent like THF at 0 °C. Allow the reaction to warm to room temperature and proceed until completion.
- **Quenching and Purification:** Cautiously quench the reaction with water and aqueous sodium hydroxide. Filter the resulting salts and extract the filtrate. Concentrate the organic layer to obtain the 4-(4-Fluorophenoxy)benzylamine freebase.
- **Salt Formation:** Dissolve the freebase in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same solvent. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum.

Physicochemical and Spectroscopic Data

The identity and purity of the synthesized compound must be confirmed through analytical techniques.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |
|-------------------|---------------------------------------|--------------|
| CAS Number | 568565-86-6 | [1][19] |
| Molecular Formula | C ₁₃ H ₁₃ ClFNO | [19] |
| Molecular Weight | 253.70 g/mol | [1][19] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 249-253 °C | [1] |

Table 2: Expected NMR Spectroscopic Data (in DMSO-d₆)

| Nucleus | Expected Chemical Shift (δ, ppm) | Key Features & Coupling |
|---------------------|--|--|
| ¹ H NMR | ~8.5 (broad s, 3H) | -NH ₃ ⁺ protons, exchangeable with D ₂ O. |
| ~7.5 (d, 2H) | Aromatic protons ortho to the -CH ₂ NH ₃ ⁺ group. | |
| ~7.2 (m, 2H) | Aromatic protons ortho to the ether oxygen. | |
| ~7.1 (m, 4H) | Overlapping signals from remaining aromatic protons. | |
| ~4.0 (s, 2H) | Benzylic -CH ₂ - protons. | |
| ¹³ C NMR | ~160 (d, J ≈ 240 Hz) | C-F carbon, large one-bond coupling. |
| ~158-155 | Aromatic carbons attached to oxygen. | |
| ~135-120 | Remaining aromatic carbons. | |
| ~42 | Benzylic -CH ₂ - carbon. | |
| ¹⁹ F NMR | ~ -115 to -125 | Singlet or multiplet depending on adjacent protons. |

Note: Exact chemical shifts can vary based on solvent and concentration. The data presented are estimations based on analogous structures.[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

Conclusion

4-(4-Fluorophenoxy)benzylamine hydrochloride is more than a simple chemical intermediate; it is a carefully designed molecular scaffold. Its key structural features—a conformationally flexible diaryl ether core, a strategically placed fluorine atom for metabolic stability and electronic modulation, and a basic amine group rendered soluble and crystalline as a hydrochloride salt—make it an exceptionally valuable tool for medicinal chemists. Understanding these features at a granular level allows researchers to make informed decisions in the design and synthesis of next-generation therapeutics, leveraging its inherent properties to achieve enhanced potency, selectivity, and drug-like characteristics.

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